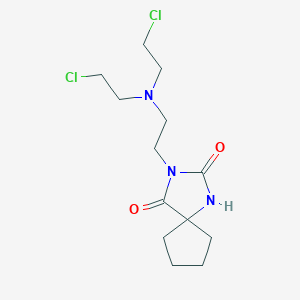

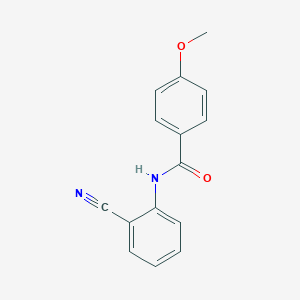

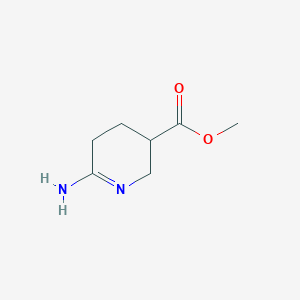

![molecular formula C14H10Cl2N2 B127031 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole CAS No. 154660-96-5](/img/structure/B127031.png)

2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole is a derivative of the benzo[d]imidazole class of compounds, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through cyclization, N-alkylation, hydrolyzation, and chlorination, starting from o-phenylenediamine and ethyl acetoacetate . Similarly, 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was synthesized by the condensation of o-phenylenediamine with p-thiomethyl benzaldehyde . These methods could be adapted for the synthesis of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole by using the appropriate dichlorobenzyl component.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was confirmed by single-crystal X-ray diffraction data . The crystal structure of 2-(2-aminophenyl) Benz imidazole was also determined using X-ray single-crystal structural analysis . These techniques would be essential in confirming the molecular structure of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their chemical properties and biological activities. The reactivity of these compounds can be influenced by the substituents on the benzene and imidazole rings. The presence of electron-withdrawing groups, such as chloro substituents in 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole, could affect its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Theoretical calculations, including density functional theory (DFT), can predict these properties and provide insights into the energetic behavior of these compounds in different solvent media . Additionally, the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis can give information about the electronic distribution and potential reactivity of the molecule .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research by Rashid, Husain, and Mishra (2012) involved the synthesis of benzimidazoles bearing oxadiazole nucleus, showing significant to good anticancer activity. Specifically, a compound closely related to 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole demonstrated substantial growth inhibition activity in cancer cell lines (Rashid, Husain, & Mishra, 2012).

Antimicrobial Activity

A study by Reddy and Reddy (2010) focused on synthesizing novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibited comparable antibacterial activity to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Anti-inflammatory and Antioxidant Agents

Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, evaluating them for anti-inflammatory and antioxidant activities. They found that some compounds, particularly 3i, exhibited potent anti-inflammatory activity, surpassing standard Ibuprofen (Shankar et al., 2017).

Corrosion Inhibition

Chaouiki et al. (2020) investigated the corrosion inhibiting properties of benzimidazole derivatives for mild steel in HCl solution. Their results showed excellent anticorrosion capacity, with one chloride substituted benzimidazole achieving up to 93% inhibition efficiency (Chaouiki et al., 2020).

Al3+ Ion Recognition

Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) developed an efficient ratiometric chemosensor based on a simple benzimidazole platform for selective sensing of Al3+ ions in aqueous DMSO (Jeyanthi et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Imidazole and benzimidazole rings are being widely explored and utilized by the pharmaceutical industry for drug discovery. Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Eigenschaften

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-10-6-5-9(11(16)8-10)7-14-17-12-3-1-2-4-13(12)18-14/h1-6,8H,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHHDYNKEHASLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366569 |

Source

|

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole | |

CAS RN |

154660-96-5 |

Source

|

| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

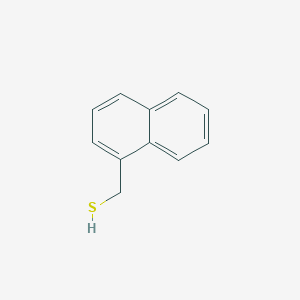

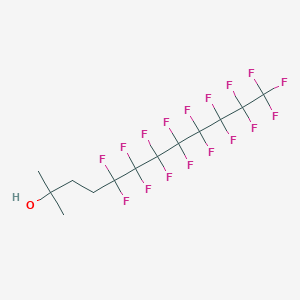

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

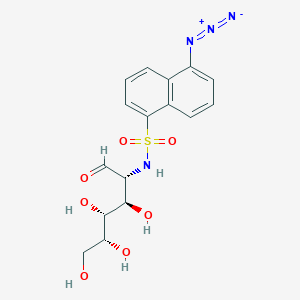

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)

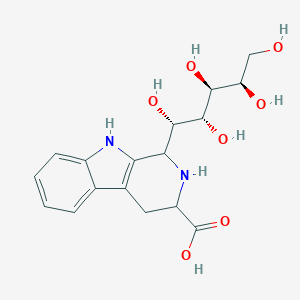

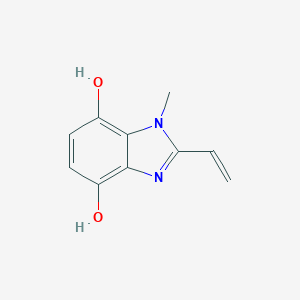

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)